Rock-IN-1

Übersicht

Beschreibung

This compound is a potent inhibitor of rho-associated protein kinase (ROCK), specifically targeting ROCK2 with an IC50 value of 1.2 nM . This compound is widely used in scientific research due to its ability to modulate various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ROCK-IN-1 umfasst mehrere Schritte, die von kommerziell erhältlichen Ausgangsmaterialien ausgehen. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die inhibitorische Aktivität zu verbessern. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatureinstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsparameter. Reinigungsmethoden wie Kristallisation und Chromatographie werden eingesetzt, um die für Forschungsanwendungen erforderlichen Reinheitsgrade zu erreichen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere, unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter kontrollierten Temperatur- und Lösungsmittelbedingungen.

Substitution: Halogene, Nukleophile und andere Reagenzien unter verschiedenen Lösungsmittel- und Temperaturbedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führt.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Rolle von ROCK in verschiedenen chemischen Stoffwechselwegen und Reaktionen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf ROCK-Signalwege abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität der Rho-assoziierten Proteinkinase (ROCK), speziell ROCK2, hemmt . Die Hemmung erfolgt durch die Bindung von this compound an die ATP-Bindungsstelle der Kinase, wodurch die Phosphorylierung von nachgeschalteten Zielmolekülen verhindert wird. Dies führt zur Modulation verschiedener zellulärer Prozesse, darunter die Organisation des Aktin-Zytoskeletts, die Zell-Adhäsion und die Motilität .

Analyse Chemischer Reaktionen

Abiotic Hydrocarbon Formation on Rock Particles

Laboratory experiments demonstrate that rock constituents (solid acids) catalyze hydrocarbon formation via H₂O dissociation and carbon synthesis reactions .

Key Observations :

-

Basalt particles mixed with CO₂ (inorganic carbon) produced 29 hydrocarbons (up to C₁₁), dominated by CH₄ and aromatic compounds.

-

Basalt particles with soybean oil (organic carbon) generated 42 hydrocarbons, primarily CH₄ and aliphatic compounds.

-

Reaction mechanisms involve H radical formation from H₂O dissociation, enabling CO₂ conversion into CH₄ or organic carbon fragmentation .

CO₂ Removal via Rock Weathering

Enhanced rock weathering (ERW) leverages mineral reactions to sequester CO₂:

-

Basalt : Acts as a CO₂ contributor in direct air capture (DAC) systems but shows no carbonate formation under high CO₂ concentrations .

-

Olivine/Serpentine : Minimal reactivity with CO₂; surface adsorption may occur without mineralization .

-

Cement waste/Mg(OH)₂ : Effective CO₂ removers, forming calcite and hydromagnesite via chemical reactions .

Chemical Weathering Processes

Rock interactions with acidic or carbon-rich solutions drive weathering:

-

Limestone/Calcite : Reacts vigorously with vinegar (acetic acid) due to calcium carbonate dissolution :

-

Pyrite : Oxidizes in water/oxygen to produce sulfuric acid (acid rock drainage) :

Mineral Replacement Reactions

Dissolution-precipitation mechanisms govern mineral replacement:

-

Aragonite/Calcite → Hydroxyapatite : Pseudomorphic replacement occurs in phosphate-rich solutions, with porosity compensating volume changes .

-

Leucite → Analcime : Reaction with NaCl solution generates analcime while preserving crystallographic orientation .

Data Table: Rock Reactivity with CO₂

Wissenschaftliche Forschungsanwendungen

ROCK-IN-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the role of ROCK in various chemical pathways and reactions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK pathways.

Wirkmechanismus

This compound exerts its effects by inhibiting the activity of rho-associated protein kinase (ROCK), specifically ROCK2 . The inhibition occurs through the binding of this compound to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This leads to the modulation of various cellular processes, including actin cytoskeleton organization, cell adhesion, and motility .

Vergleich Mit ähnlichen Verbindungen

ROCK-IN-1 ist einzigartig in seiner hohen Potenz und Selektivität für ROCK2 im Vergleich zu anderen ROCK-Inhibitoren. Ähnliche Verbindungen umfassen:

H-1152: Ein potenterer ROCK-Inhibitor im Vergleich zu Y-27632, der in Forschungsanwendungen verwendet wird.

This compound zeichnet sich durch seine höhere Potenz und Spezifität für ROCK2 aus, was es zu einem wertvollen Werkzeug in der Grundlagenforschung und angewandten Forschung macht.

Biologische Aktivität

Rock-IN-1 is a selective inhibitor of Rho-associated kinase (ROCK), a serine/threonine kinase involved in various cellular processes, including cell morphology, migration, and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and implications for therapeutic applications.

Overview of ROCK Function

ROCK exists in two isoforms, ROCK1 and ROCK2, which play distinct yet overlapping roles in cellular physiology. These kinases are crucial for regulating the actin cytoskeleton, influencing processes such as cell adhesion, motility, and division. ROCKs activate myosin light chain (MLC) through phosphorylation, promoting contractility and stress fiber formation in cells. The inhibition of ROCK activity can lead to significant alterations in these processes, making it a target for therapeutic interventions in various diseases, including cancer and cardiovascular disorders .

This compound selectively inhibits ROCK activity by binding to the ATP-binding site of the enzyme. This inhibition prevents the phosphorylation of downstream targets involved in cytoskeletal dynamics. The specificity of this compound for ROCK1 and ROCK2 allows researchers to dissect the unique contributions of each isoform to cellular processes.

Key Mechanisms:

- Inhibition of MLC Phosphorylation : By inhibiting ROCK, this compound reduces MLC phosphorylation, leading to decreased contractility and altered cell shape .

- Effect on Actin Dynamics : this compound treatment results in reduced formation of stress fibers and focal adhesions, impacting cell migration and adhesion properties .

Biological Activity Data

The biological activity of this compound has been assessed through various experimental studies. Below is a summary table detailing key findings from research studies:

Case Studies

Case Study 1: Cancer Cell Migration

A study investigated the effect of this compound on cancer cell lines exhibiting high migratory potential. Treatment with this compound significantly inhibited migration in vitro and reduced tumor growth in xenograft models. This suggests potential applications for this compound in cancer therapy by targeting metastatic behavior.

Case Study 2: Cardiovascular Health

Another study focused on the role of ROCK inhibitors in cardiovascular diseases. Administration of this compound improved endothelial function and reduced vascular remodeling in animal models of hypertension. This highlights its potential as a therapeutic agent for cardiovascular conditions.

Implications for Therapeutic Applications

The selective inhibition of ROCK by compounds like this compound has significant implications for treating various diseases:

- Cancer : By inhibiting cell migration and invasion, this compound may serve as an adjunct therapy in cancer treatment.

- Cardiovascular Diseases : Its ability to improve endothelial function positions it as a candidate for managing hypertension and related disorders.

- Fibrosis : Inhibition of ROCK can reduce fibrotic responses in tissues, offering therapeutic avenues for conditions like pulmonary fibrosis.

Eigenschaften

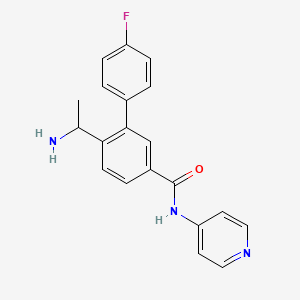

IUPAC Name |

4-(1-aminoethyl)-3-(4-fluorophenyl)-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNXXPMAFUVGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.